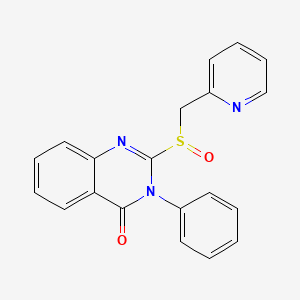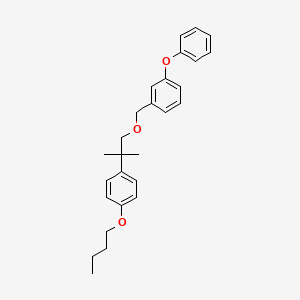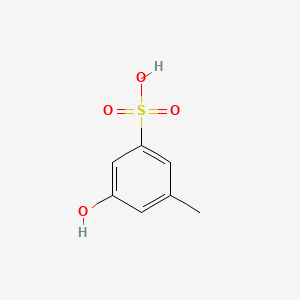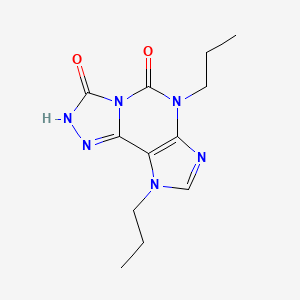
(+-)-N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo thiepin core, a diethylaminoethyl group, and a chloro substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide typically involves multiple steps:
Formation of the dibenzo thiepin core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro substituent: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the diethylaminoethyl group: This step involves nucleophilic substitution reactions using diethylaminoethyl chloride.
Formation of the final compound: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro substituent with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes.
Receptor Binding: It may bind to specific receptors in biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Applications: Investigated for its potential therapeutic effects.
Industry
Material Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of (±)-N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide
- N-(2-Diethylaminoethyl)-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)acetamide
Uniqueness
The unique combination of the dibenzo thiepin core, diethylaminoethyl group, and chloro substituent sets this compound apart from others. Its specific structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
124645-45-0 |
|---|---|
Molekularformel |
C22H27ClN2OS2 |
Molekulargewicht |
435.0 g/mol |
IUPAC-Name |
2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]-N-[2-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C22H27ClN2OS2/c1-3-25(4-2)12-11-24-22(26)15-27-21-14-16-13-17(23)9-10-19(16)28-20-8-6-5-7-18(20)21/h5-10,13,21H,3-4,11-12,14-15H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
QBTNOQOPZZOFCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)CSC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


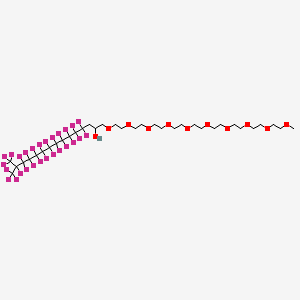


![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12751590.png)
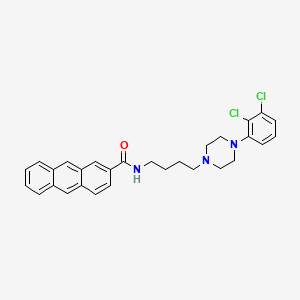

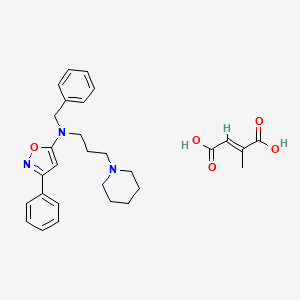

![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
